molecular formula C19H15ClN4O5S B3413806 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide CAS No. 946272-45-3

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

Cat. No.: B3413806
CAS No.: 946272-45-3
M. Wt: 446.9 g/mol
InChI Key: GBBIHQJVPKAOOU-UHFFFAOYSA-N
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Description

4-Chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide core linked to a pyridazine ring system. The compound features a 3-nitrobenzamide moiety substituted at the 4-position with a chlorine atom and a 3-phenyl group bearing a 6-ethanesulfonylpyridazine substituent. The ethanesulfonyl group enhances solubility compared to alkyl or aryl sulfonates, while the nitro and chloro substituents may contribute to electrophilic reactivity or target binding .

Properties

IUPAC Name

4-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-16(22-23-18)12-4-3-5-14(10-12)21-19(25)13-6-7-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIHQJVPKAOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Research indicates that derivatives of similar structures exhibit significant biological activities, including:

  • Anticancer Activity: Studies have shown that compounds containing the pyridazine ring can inhibit cancer cell proliferation. For instance, a related compound was found to inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways.
  • Anti-inflammatory Properties: The incorporation of sulfonyl groups has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .

Pharmacological Studies

Pharmacological evaluations have highlighted the following potential applications:

  • Enzyme Inhibition: The compound may act as an inhibitor of various enzymes involved in disease pathways. For example, it has been suggested that similar compounds inhibit the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .
  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique functional groups allow for various chemical transformations, facilitating the synthesis of novel compounds with enhanced biological activities.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyridazine derivatives. The researchers synthesized several analogs of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide and tested their efficacy against different cancer cell lines. Results indicated that specific modifications to the nitro group significantly enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of sulfonamide derivatives revealed that 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide demonstrated significant inhibition of cytokine production in macrophages. This study highlighted the compound's potential for treating chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid benzamide-pyridazine scaffold. Key comparisons with structurally related molecules are outlined below:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Source
Target Compound C₁₉H₁₅ClN₄O₅S 458.86 3-nitro, 4-chloro, ethanesulfonyl-pyridazinyl
F133-0093 (N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide) C₂₀H₁₉N₃O₄S 397.44 3-methoxy, ethanesulfonyl-pyridazinyl, benzamide
F261-0089 (4-Chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethylbenzenesulfonamide) C₂₀H₂₀ClN₃O₄S₂ 465.98 2,5-dimethyl, sulfonamide, ethanesulfonyl-pyridazinyl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₁H₂₂N₄O₂ 380.43 Pyridazin-3-yl, phenethylamino, ester

Key Observations :

  • Electron Effects : The target’s 3-nitro group is strongly electron-withdrawing, contrasting with F133-0093’s 3-methoxy (electron-donating) group. This difference may alter metabolic stability or target binding kinetics .
  • Pyridazine Modifications : The ethanesulfonyl group in the target contrasts with methyl or cyclopropyl substituents in other pyridazine derivatives (e.g., I-6232, K00135), which may influence steric bulk and solubility .
Physicochemical Properties
  • Molecular Weight : The target (458.86 g/mol) falls within the range of drug-like molecules but is heavier than F133-0093 (397.44 g/mol) due to its nitro and chloro substituents.
  • LogP : The nitro group likely reduces logP (increased hydrophilicity) relative to methoxy- or methyl-substituted analogs.

Biological Activity

4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is C19H16ClN3O3SC_{19}H_{16}ClN_{3}O_{3}S. The compound features a chloro group, a nitro group, and an ethanesulfonyl-pyridazin moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple aromatic compounds. Key steps include:

  • Formation of the Benzamide Backbone : The initial step involves the reaction of a suitable amine with a benzoic acid derivative.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the chloro and nitro groups, often using electrophilic substitution reactions.
  • Final Modifications : The addition of the ethanesulfonyl group is achieved through sulfonation reactions.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide exhibit promising anticancer properties. For instance, studies on related pyridazin derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been tested for their ability to inhibit bacterial growth, with some showing significant effects against both Gram-positive and Gram-negative bacteria .

The mechanism by which 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
  • Signal Transduction Pathways : Interference with cellular signaling pathways that regulate cell proliferation and survival.

Case Studies

  • Antitumor Efficacy : A study investigated the efficacy of similar compounds in inhibiting tumor growth in vivo using mouse models. Results indicated a dose-dependent reduction in tumor size, suggesting potential for therapeutic applications .
  • Antimicrobial Testing : In vitro studies demonstrated that derivatives showed IC50 values in the low micromolar range against various pathogens, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/ED50 ValuesReference
Antitumor4-chloro-N-{...}15 µM
AntimicrobialRelated Pyridazin Derivative10 µM
Enzyme InhibitionSimilar Benzamide Derivative20 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
Reactant of Route 2
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4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

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